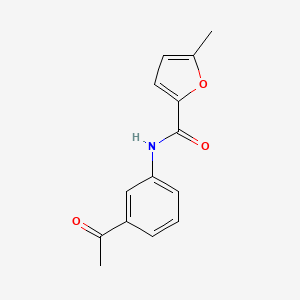

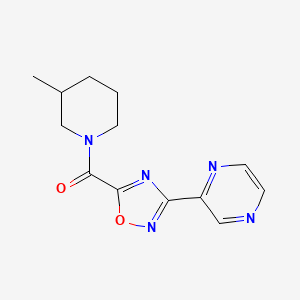

![molecular formula C6H5N3 B2487394 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-49-8](/img/structure/B2487394.png)

1H-Pyrazolo[4,3-c]pyridine

Vue d'ensemble

Description

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been extensively studied due to its potential applications in medicinal chemistry. It is a fused pyridine-pyrazole system that has shown promising results in various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.

Applications De Recherche Scientifique

Introduction

Les pyrazolo[4,3-c]pyridines appartiennent à la famille des composés hétérocycliques bicycliques, formés par la fusion d'un cycle pyrazole et d'un cycle pyridine. Ils peuvent exister sous deux structures isomères : les 1H-pyrazolo[4,3-c]pyridines (1) et les 2H-pyrazolo[4,3-c]pyridines (2) (Figure 1). Ces composés ont attiré l'intérêt des chimistes médicinaux en raison de leur grande ressemblance avec les bases puriques adénine et guanine .

!Figure 1

Applications biomédicales

Les 1H-pyrazolo[4,3-c]pyridines présentent des activités biologiques intrigantes, ce qui les rend pertinentes dans plusieurs domaines :

a. Propriétés antitumorales et antivirales : En raison de leurs similitudes structurales avec les bases nucléiques, ces composés peuvent agir comme des métabolites. Les chercheurs ont observé une activité cytotoxique remarquable contre les cellules carcinomateuses du côlon, du sein et du poumon .

b. Activation du PPARα : Certaines 1H-pyrazolo[4,3-c]pyridines servent d'agonistes pour le récepteur alpha activé par les proliférateurs de peroxysomes (PPARα). Comprendre leurs interactions de liaison avec le PPARα peut contribuer au développement de médicaments .

c. Inhibition de l'anhydrase carbonique : Des sulfonamides de pyrazolo[4,3-c]pyridine ont été synthétisés et évalués pour leur activité inhibitrice contre diverses isoformes de l'anhydrase carbonique. Ces enzymes jouent un rôle crucial dans les processus physiologiques, et leur modulation a des implications thérapeutiques .

Conclusion

Les 1H-pyrazolo[4,3-c]pyridines continuent d'intriguer les chercheurs, offrant un paysage riche pour l'exploration en matière de découverte de médicaments et de chimie médicinale. Leurs applications diverses soulignent leur impact potentiel dans divers domaines scientifiques.

Pour plus d'informations détaillées, vous pouvez consulter l'article de synthèse de Donaire-Arias et al . Bonne exploration ! 🌟

Orientations Futures

The future directions for 1H-Pyrazolo[4,3-c]pyridine research are promising. The compound has been identified as a valuable input for the development of new drug candidates . Its utility in fragment-based drug discovery (FBDD) has been demonstrated, and further functionalisation or introduction of alternative substituent patterns often requires developing challenging de novo syntheses .

Mécanisme D'action

Target of Action

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications

Mode of Action

It is known that these compounds can be selectively elaborated along multiple growth vectors . This suggests that they may interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It is known that these compounds have a close similarity with the purine bases adenine and guanine , which play crucial roles in various biochemical pathways. Therefore, it is plausible that this compound may affect pathways involving these purine bases.

Result of Action

Some studies suggest that certain derivatives of this compound may exhibit significant inhibitory activity , indicating potential therapeutic applications.

Analyse Biochimique

Biochemical Properties

1H-Pyrazolo[4,3-c]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH and fluid balance in tissues . Additionally, this compound has been found to inhibit phosphodiesterase (PDE4) and certain kinases, thereby influencing cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exert cytotoxic effects on cancer cells, including MCF-7 and HCT-116 cell lines, by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . The compound also affects gene expression and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as carbonic anhydrase and phosphodiesterase, inhibiting their activity . This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under physiological conditions, making it suitable for long-term studies . Its effects on cellular function can vary over time. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression . In vivo studies have also demonstrated that the compound can maintain its biological activity over extended periods, although its efficacy may decrease due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion from the body . The compound’s interaction with these metabolic enzymes can influence its overall pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . These interactions affect the compound’s localization and accumulation in different tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns enable the compound to interact with its target enzymes and proteins more effectively, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFPLXZZSWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949860, DTXSID201311761 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-52-3, 271-49-8, 271-50-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

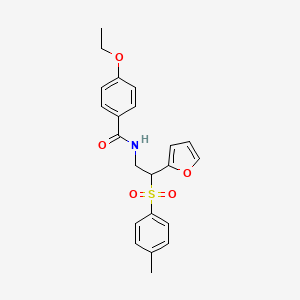

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)

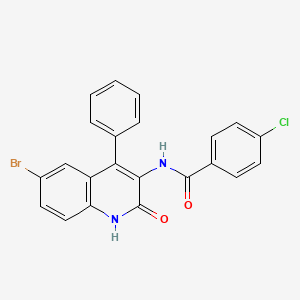

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)

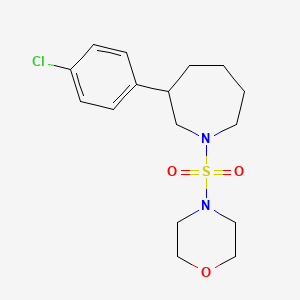

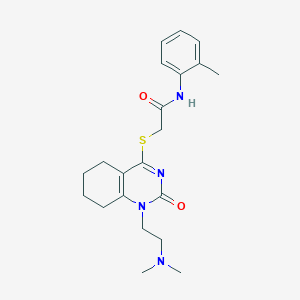

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)